2-Fluoro-2-(isoquinolin-5-yl)acetic acid
Description
2-Fluoro-2-(isoquinolin-5-yl)acetic acid is a fluorinated acetic acid derivative featuring an isoquinoline heterocycle at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects of fluorine and the isoquinoline scaffold.
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-fluoro-2-isoquinolin-5-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10(11(14)15)9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H,(H,14,15) |
InChI Key |
LPCXXLIDHWYNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(isoquinolin-5-yl)acetic acid typically involves the introduction of a fluorine atom into an isoquinoline derivative. One common method is the nucleophilic substitution of a halogenated isoquinoline with a fluorinating agent. For example, the reaction of 5-bromoisoquinoline with a fluorinating reagent such as potassium fluoride in the presence of a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(isoquinolin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Fluoro-2-(isoquinolin-5-yl)acetic acid is a fluorinated organic compound with a molecular weight of 205.18 g/mol, known for its wide use in research and development, especially in chemistry and pharmaceuticals.
Scientific Research Applications
This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block for synthesizing complex fluorinated compounds.
Biology
- It is studied for potential biological activities, including enzyme inhibition and receptor binding.
- The compound interacts with G protein-coupled receptors (GPCRs) and various kinase pathways.
- It has been researched as a selective inhibitor of GRK2 (G protein-coupled receptor kinase 2), which regulates GPCR signaling.
Medicine
- Ongoing research explores its potential as a pharmaceutical intermediate for developing new drugs.
- Animal studies have shown that administering this compound can improve cardiac function post-myocardial infarction, enhancing cardiomyocyte survival and function.
- Paroxetine, an FDA-approved drug, was found to improve left ventricular activity and decrease cardiac remodeling in a mouse model of myocardial infarction .
Industry
- It is used in producing specialty chemicals and materials with unique properties.
The compound interacts primarily with GPCRs and protein kinases, influencing various signaling pathways. It has been studied as a selective inhibitor of GRK2, which plays a critical role in regulating GPCR signaling.
| Activity | IC50 (μM) | Target | Reference |
|---|---|---|---|
| GRK2 Inhibition | 0.77 | G protein-coupled receptor kinase 2 | |
| GRK1 Inhibition | >100 | G protein-coupled receptor kinase 1 | |
| ROCK1 Inhibition | 100 | Rho-associated kinase 1 | |
| Cardiac Function Improvement | N/A | Myocardial infarction model |
Cardiac Function Post-Infarction
In animal models, administering this compound led to significant improvements in cardiac function metrics post-myocardial infarction. The study highlighted the role of GRK2 inhibition in enhancing cardiomyocyte survival and function.
Kinase Selectivity Profiling
A series of analogs were synthesized to evaluate their selectivity against different kinases. Introducing bulky substituents significantly improved selectivity for GRK2 while reducing activity against other kinases. Analogs with 2,6-dichloro and 2,6-dimethyl substituents had over 770-fold selectivity against GRK1 and GRK5, and 50-fold and 80-fold selectivity against ROCK1, respectively .
Molecular Docking Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(isoquinolin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The isoquinoline moiety can interact with various biological pathways, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-fluoro-2-(isoquinolin-5-yl)acetic acid are compared below with related acetic acid derivatives, focusing on substituent effects, solubility, and applications.
Structural Analogues and Substituent Effects
| Compound Name | Substituents | Heterocycle | Key Structural Features |
|---|---|---|---|
| This compound | Fluoro, isoquinolin-5-yl | Isoquinoline | Fluorine enhances acidity; bicyclic aromatic core enables π-π interactions. |
| 2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acid (CAS 882689-21-6) | Chloro, isoxazol-5-yl, phenoxy | Isoxazole | Chlorine and phenoxy group increase lipophilicity; smaller heterocycle compared to isoquinoline. |
| (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate (CAS 60573-88-8) | Amino, dihydroisoxazol-5-yl | Dihydroisoxazole | Amino group introduces basicity; reduced aromaticity due to saturated isoxazole. |
| 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid (CAS 1592891-84-3) | Fluoro, imidazo[1,2-a]pyridin-5-yl | Imidazopyridine | Imidazole ring adds nitrogen-rich character; similar fluorine effects but distinct heterocycle. |
Physicochemical Properties (Inferred from Structural Trends)
- Acidity: The fluorine atom in this compound likely lowers the pKa of the acetic acid group compared to non-fluorinated analogs (e.g., 2-(isoxazol-5-yl)acetic acid derivatives) due to its electron-withdrawing nature. This enhances its ability to form salts or coordinate with metal ions .
- Solubility: The isoquinoline moiety may reduce aqueous solubility compared to smaller heterocycles (e.g., isoxazole), but solubility in polar aprotic solvents (e.g., DMSO) is expected, similar to 2-(4-chloro-2-(isoxazol-5-yl)phenoxy)acetic acid .
- Thermal Stability: Fluorine’s strong C-F bond may improve thermal stability relative to chloro or amino-substituted analogs .
Biological Activity
2-Fluoro-2-(isoquinolin-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of its interactions with G protein-coupled receptors (GPCRs) and various kinase pathways. This article reviews the available literature concerning the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fluorine atom and an isoquinoline moiety, which are significant for its interaction with biological targets. The presence of the isoquinoline ring enhances its lipophilicity, potentially improving bioavailability and cellular uptake.
Research indicates that this compound primarily interacts with GPCRs and protein kinases, influencing various signaling pathways. For instance, it has been studied as a selective inhibitor of GRK2 (G protein-coupled receptor kinase 2), which plays a critical role in regulating GPCR signaling.
Key Findings:
- GRK2 Inhibition : The compound has shown promising results in inhibiting GRK2 with an IC50 value indicative of moderate potency. This inhibition can lead to improved cardiac function and reduced remodeling in myocardial infarction models .
- Selectivity : Modifications to the compound's structure have been explored to enhance selectivity for GRK2 over other kinases like GRK1 and GRK5. For example, certain analogs demonstrated over 770-fold selectivity against GRK1 and GRK5 while maintaining potent activity against GRK2 .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Cardiac Function Post-Infarction : In animal models, the administration of this compound led to significant improvements in cardiac function metrics post-myocardial infarction. The study highlighted the role of GRK2 inhibition in enhancing cardiomyocyte survival and function .
- Kinase Selectivity Profiling : A series of analogs were synthesized to evaluate their selectivity against different kinases. The introduction of bulky substituents was found to significantly improve selectivity for GRK2 while reducing activity against other kinases .
- Molecular Docking Studies : Computational modeling has provided insights into how structural modifications affect binding affinity and selectivity for target kinases. These studies suggest that specific interactions within the hydrophobic pocket of kinases can be optimized through careful design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
